molecular formula C15H11ClN2O4S B4966657 4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid

4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid

Cat. No. B4966657
M. Wt: 350.8 g/mol
InChI Key: JDJXEYFUOLDOEA-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material sciences. This compound is commonly referred to as COTI-2 and has been found to exhibit promising anticancer properties.

Scientific Research Applications

COTI-2 has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent anticancer properties by targeting mutant p53, a common mutation found in many types of cancer. COTI-2 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, COTI-2 has been studied for its potential applications in agriculture as a herbicide and in material sciences as a building block for the synthesis of new materials.

Mechanism of Action

The mechanism of action of COTI-2 involves the reactivation of mutant p53. Mutant p53 is a common mutation found in many types of cancer that results in the loss of its tumor-suppressive function. COTI-2 binds to mutant p53 and induces a conformational change that restores its tumor-suppressive function. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
COTI-2 has been found to exhibit potent anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, COTI-2 has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. COTI-2 has also been studied for its potential applications in agriculture as a herbicide and in material sciences as a building block for the synthesis of new materials.

Advantages and Limitations for Lab Experiments

One of the main advantages of COTI-2 is its potent anticancer properties and its ability to target mutant p53. Additionally, COTI-2 has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of COTI-2 is its limited solubility in water, which can make it difficult to use in some lab experiments.

Future Directions

There are several future directions for the research and development of COTI-2. One direction is to further optimize the synthesis method to increase the yield and purity of COTI-2. Another direction is to study the potential applications of COTI-2 in other fields, such as agriculture and material sciences. Additionally, further studies are needed to determine the optimal dosage and administration of COTI-2 for cancer treatment. Finally, the development of new formulations and delivery methods for COTI-2 could improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis method of COTI-2 involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-thiophenecarboxylic acid, followed by reduction with tin (II) chloride and sodium borohydride. The resulting compound is then reacted with 4-aminophenylamine to yield COTI-2. This method has been optimized to yield a high purity and yield of COTI-2.

properties

IUPAC Name

(Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4S/c16-10-4-3-9(17-13(19)5-6-14(20)21)8-11(10)18-15(22)12-2-1-7-23-12/h1-8H,(H,17,19)(H,18,22)(H,20,21)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJXEYFUOLDOEA-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)/C=C\C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.